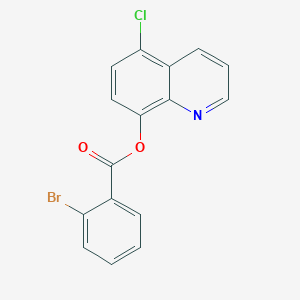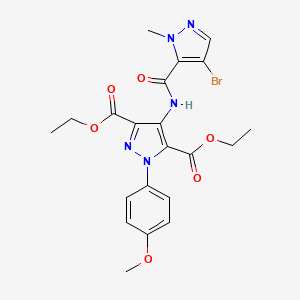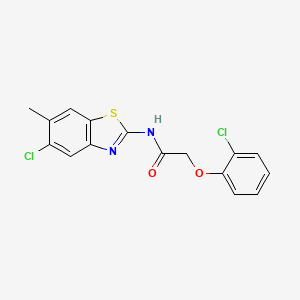![molecular formula C16H17BrN2O3 B3638417 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B3638417.png)
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives It contains a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 4-(morpholin-4-ylmethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Carboxamide: The brominated furan is then reacted with an appropriate amine to form the carboxamide group. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Substitution with Morpholin-4-ylmethylphenyl Group: The final step involves the substitution of the carboxamide group with the 4-(morpholin-4-ylmethyl)phenyl group. This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the carboxamide group, such as amines.
Substitution Products: Substituted derivatives at the 5-position of the furan ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential therapeutic properties make it valuable in the pharmaceutical industry for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the furan ring can significantly alter the compound’s properties and reactivity.
- Unique Properties: 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide is unique due to the presence of the morpholin-4-ylmethyl group, which can enhance its solubility and interaction with biological targets.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain catalytic and biological applications.
Properties
IUPAC Name |
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-15-6-5-14(22-15)16(20)18-13-3-1-12(2-4-13)11-19-7-9-21-10-8-19/h1-6H,7-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAIWHXYTTXXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3638336.png)
![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3638346.png)
![2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B3638347.png)

![2,2,2-trichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3638365.png)
![3-[2-(1H-INDOL-3-YL)ETHYL]-1-(4-PHENOXYPHENYL)THIOUREA](/img/structure/B3638371.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B3638378.png)
![2-(4-Ethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3638408.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3638424.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3638436.png)

![N-(3-bromo-4-chlorophenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3638447.png)
![N-(3-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3638453.png)
